molecular formula C16H14ClN3O2 B11196531 6-chloro-N-(4-methoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(4-methoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11196531
M. Wt: 315.75 g/mol
InChI Key: REVAHTGYHVJGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-N-[(4-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

6-chloro-N-[(4-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA receptors . These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    Zolpidem: A sedative used for the treatment of insomnia.

    Alpidem: An anxiolytic agent.

    Saripidem: Another anxiolytic agent.

    Olprinone: A cardiotonic agent.

Comparison: 6-chloro-N-[(4-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike zolpidem and alpidem, which are primarily used for their sedative and anxiolytic effects, this compound has broader applications, including antiviral and anticancer activities .

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H14ClN3O2/c1-22-13-5-2-11(3-6-13)8-18-16(21)14-10-20-9-12(17)4-7-15(20)19-14/h2-7,9-10H,8H2,1H3,(H,18,21)

InChI Key

REVAHTGYHVJGRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.